5-HT6 Receptor Antagonist Potency and Functional Activity: The 3-Piperazinyl Indole Subclass Advantage
Within the N1-arylsulfonyl-3-piperazinyl indole series, which shares the key 3-substituted indole-piperazine core with 3-(1-methylpiperazin-2-yl)-1H-indole, compound 7a demonstrated high 5-HT6 receptor binding affinity (Ki = 3.4 nM) and functional antagonism (IC50 = 310 nM), alongside pro-cognitive efficacy in novel object recognition and Morris water maze models [1]. In contrast, 5-piperazinyl methyl indoles, while potent (Ki 2.04–50.8 nM) in radioligand binding assays, may carry CYP450 liabilities and differ in pharmacokinetic profiles, highlighting the importance of the 3-position attachment for balancing potency and drug-like properties [2].
| Evidence Dimension | 5-HT6 receptor binding affinity and functional antagonism |
|---|---|
| Target Compound Data | For 3-piperazinyl indole derivative 7a: Ki = 3.4 nM; functional IC50 = 310 nM; pro-cognitive activity confirmed in NORT and Morris water maze [1]. |
| Comparator Or Baseline | 5-piperazinyl methyl indole leads: Ki range 2.04–50.8 nM (binding only); CYP liability observed in some derivatives [2]. |
| Quantified Difference | 3-piperazinyl subclass achieves balanced binding affinity (single-digit nM Ki) and functional antagonism (sub-µM IC50) with demonstrated in vivo efficacy, whereas 5-substituted leads may require additional optimization to address ADMET limitations. |
| Conditions | In vitro radioligand binding (5-HT6R), functional cAMP assay, in vivo rodent cognition models |
Why This Matters
For procurement decisions in 5-HT6-targeted programs, the 3-substituted indole-piperazine core offers an established efficacy-translation path with quantified binding and functional potency, reducing the risk of selecting an analog with unresolved ADMET or efficacy gaps.
- [1] Ramakrishna V. S. Nirogi, Amol D. Deshpande, Ramasastri Kambhampati, et al. Indole-3-piperazinyl derivatives: novel chemical class of 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2011, 21(1), 346-349. doi: 10.1016/j.bmcl.2010.11.001. View Source
- [2] Ramakrishna V. S. Nirogi, et al. Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands. ACS Medicinal Chemistry Letters, 2010, 1(7), 340–344. doi: 10.1021/ml100101u. View Source
